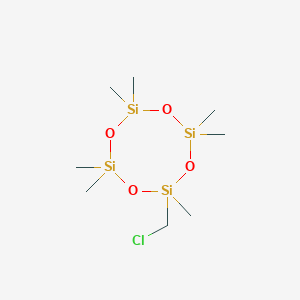

Cyclotetrasiloxane, (chloromethyl)heptamethyl-

Descripción general

Descripción

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a chemical compound with the molecular formula C8H23ClO4Si4. It is a member of the organosiloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its versatile properties and is used in various scientific research fields, including nanotechnology, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- can be synthesized through the hydrosilylation reaction of tetramethylcyclotetrasiloxane with chloromethylsilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxane oligomers.

Reduction Reactions: Reduction of the chloromethyl group can yield methylsiloxane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Major Products:

Substitution: Various functionalized siloxanes.

Oxidation: Silanols and siloxane oligomers.

Reduction: Methylsiloxane derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Cyclotetrasiloxane, (chloromethyl)heptamethyl- serves as a precursor in the synthesis of advanced materials. It is utilized in organic synthesis as a reagent for various chemical transformations.

Case Study:

- A study demonstrated its use in synthesizing silicone-based polymers that enhance material properties such as flexibility and thermal stability.

Biology

The compound has been investigated for its interactions with biological systems, particularly its effects on cellular membranes.

Research Findings:

- Experiments indicated that cyclotetrasiloxane derivatives can alter membrane permeability, suggesting potential applications in drug delivery systems.

Medicine

In the medical field, cyclotetrasiloxane, (chloromethyl)heptamethyl- is explored for its role in drug delivery systems and as a component in biomedical devices.

Application Example:

- Research has shown that this compound can be incorporated into hydrogels used for sustained drug release, enhancing therapeutic efficacy while minimizing side effects.

Industry

This compound is widely used in the production of silicone-based materials, coatings, adhesives, and personal care products.

Application Insights:

Mecanismo De Acción

The mechanism of action of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound can also participate in hydrosilylation reactions, where it acts as a donor of silicon atoms to form new silicon-carbon bonds .

Comparación Con Compuestos Similares

Tetramethylcyclotetrasiloxane: Similar in structure but lacks the chloromethyl group.

Hexamethylcyclotrisiloxane: Smaller ring structure with similar silicon-oxygen bonds.

Octamethylcyclotetrasiloxane: Larger ring structure with additional methyl groups.

Uniqueness: Cyclotetrasiloxane, (chloromethyl)heptamethyl- is unique due to the presence of the chloromethyl group, which allows for further functionalization and modification. This makes it a valuable intermediate in the synthesis of more complex organosiloxane compounds.

Actividad Biológica

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is characterized by a cyclic siloxane structure with chloromethyl and heptamethyl substituents. The chemical formula can be represented as . Its unique structure contributes to its interactions in biological systems.

The biological activity of cyclotetrasiloxane compounds generally involves interactions with cellular membranes and proteins. The presence of chloromethyl groups can enhance reactivity with nucleophiles, potentially leading to modifications in protein structures or functions. This reactivity suggests possible applications in drug delivery systems and therapeutic agents.

Toxicological Studies

Research indicates that certain siloxanes can exhibit cytotoxic effects depending on their concentration and exposure duration. For instance, studies have shown that higher concentrations of cyclotetrasiloxanes can lead to apoptosis in various cell lines, highlighting the importance of dosage in determining biological outcomes .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of chloromethyl-substituted siloxanes on human fibroblast cells. The results demonstrated that at concentrations above 100 µM, significant cell death occurred, suggesting a dose-dependent relationship between the compound's concentration and cytotoxicity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of cyclotetrasiloxane compounds against various bacterial strains. The compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | >100 |

Environmental Impact

The environmental persistence of cyclotetrasiloxanes raises concerns regarding their potential accumulation in ecosystems. Regulatory assessments have classified some siloxanes as hazardous due to their long-term effects on aquatic life .

Propiedades

IUPAC Name |

2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACIXJUXOJZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066276 | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-66-5 | |

| Record name | 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Chloromethylheptamethylcyclotetrasiloxane in modifying polydimethylsiloxane (PDMS) surfaces?

A1: Chloromethylheptamethylcyclotetrasiloxane serves as a precursor to introduce reactive chlorine groups onto the PDMS surface. The research describes the synthesis of chlorine-containing polydimethylsiloxane (C-PDMS) using Chloromethylheptamethylcyclotetrasiloxane as a monomer []. This chlorine group is crucial for subsequent modification steps. The C-PDMS is then reacted with sodium diethyldithiocarbamate, which ultimately enables the photografting of hydrophilic vinyl monomers onto the PDMS surface. This process enhances the hydrophilicity of the PDMS, as evidenced by the decrease in water contact angle [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.